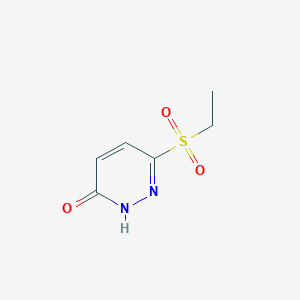
6-(Ethanesulfonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Ethylsulfonyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring with an ethylsulfonyl group at the 6-position and a keto group at the 3-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfonyl)pyridazin-3(2H)-one typically involves the reaction of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines. This two-step process begins with the formation of intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones, which are then subjected to a Horner-Wadsworth-Emmons olefination of aldehydes to yield the desired pyridazinone .
Industrial Production Methods
Industrial production methods for 6-(Ethylsulfonyl)pyridazin-3(2H)-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(Ethylsulfonyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the keto group or other substituents.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 6-(Ethylsulfonyl)pyridazin-3(2H)-one include cerium ammonium nitrate (CAN) for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(Ethylsulfonyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Ethylsulfonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group and the keto group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Disubstituted Pyridazin-3(2H)-ones: These compounds share a similar core structure but differ in the nature and position of substituents.
6-Aryl-pyridazin-3-amines: These compounds have an aryl group at the 6-position instead of an ethylsulfonyl group.
Uniqueness
6-(Ethylsulfonyl)pyridazin-3(2H)-one is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable scaffold for drug development and other applications.
Propiedades
Número CAS |
62645-16-3 |
|---|---|
Fórmula molecular |
C6H8N2O3S |
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
3-ethylsulfonyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H8N2O3S/c1-2-12(10,11)6-4-3-5(9)7-8-6/h3-4H,2H2,1H3,(H,7,9) |
Clave InChI |
VVYGZEYMANRKGG-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NNC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
![4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12918523.png)


![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)

![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)

![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)


![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
